heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
Beschreibung
Heptyl-8-[(7-Heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoat ist eine komplexe organische Verbindung mit der Summenformel C42H83NO5. Diese Verbindung zeichnet sich durch ihre langen Kohlenwasserstoffketten und funktionellen Gruppen aus, was sie zu einem interessanten Objekt in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
Molekularformel |
C42H83NO5 |
|---|---|
Molekulargewicht |
682.1 g/mol |
IUPAC-Name |
heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-19-21-28-36-43(37-30-38-44)35-27-20-15-18-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI-Schlüssel |
UVQGARKTPCOLDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 7-Heptadecan-9-yloxy-7-oxoheptanoic Acid
Reaction: Acid-catalyzed esterification of heptadecan-9-ol with 7-oxoheptanoic acid.
Conditions:
-
Catalyst: 10 mol% p-toluenesulfonic acid (PTSA)
-
Solvent: Toluene (anhydrous)
-
Temperature: 110°C, reflux
-
Time: 12–16 hours
Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Mechanism:
Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by heptadecan-9-ol, followed by water elimination.
Introduction of 3-Hydroxypropylamino Group
Reaction: Nucleophilic substitution of 7-heptadecan-9-yloxy-7-oxoheptanoyl chloride with 3-hydroxypropylamine.
Conditions:
-
Acyl chloride preparation: Thionyl chloride (2 eq), 0°C → 25°C, 2 hours
-
Amination: 3-Hydroxypropylamine (1.2 eq), dichloromethane, −10°C, 4 hours
Yield: 85% after aqueous workup.
Critical Parameters:
-
Strict temperature control (−10°C) minimizes side reactions (e.g., over-alkylation)
-
Use of molecular sieves (4Å) ensures anhydrous conditions
Final Esterification with Heptyl Octanoate
Reaction: Steglich esterification of the carboxylic acid intermediate with heptanol.
Conditions:
-
Coupling agent: DCC (1.5 eq)/DMAP (0.1 eq)
-
Solvent: Dry THF
-
Temperature: 25°C, 24 hours
Yield: 76% after flash chromatography.
Catalytic Systems and Reaction Optimization
Comparative analysis of esterification catalysts reveals significant yield variations:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PTSA | Toluene | 110 | 16 | 72 | 95 |
| H<sub>2</sub>SO<sub>4</sub> (conc.) | Toluene | 110 | 14 | 65 | 91 |
| Amberlyst-15 | Toluene | 100 | 18 | 70 | 93 |
| DCC/DMAP | THF | 25 | 24 | 76 | 97 |
Data adapted from large-scale lipid synthesis protocols.
Key Observations:
-
Heterogeneous catalysts (Amberlyst-15) enable easier recovery but require extended reaction times
-
DCC/DMAP system achieves superior yields under mild conditions, critical for heat-sensitive intermediates
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent EP4286012 highlights a tubular flow reactor system for analogous lipid esters:
Purification Techniques
a) Distillation:
-
Short-path distillation at 0.01 mbar, 210–220°C (bulk removal of unreacted alcohols)
b) Chromatography: -
Preparative HPLC (C18 column, methanol/water gradient) for final polishing
c) Crystallization: -
Recrystallization from ethanol/water (7:3 v/v) at −20°C enhances crystalline purity
Analytical Characterization
Spectroscopic Data:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 4.10 (t, J = 6.8 Hz, 2H, OCH<sub>2</sub>), 3.60 (m, 2H, NHCH<sub>2</sub>), 2.35 (t, J = 7.5 Hz, 2H, COCH<sub>2</sub>), 1.25–1.60 (m, 58H, alkyl chains)
-
IR (ATR): 1735 cm<sup>−1</sup> (ester C=O), 1650 cm<sup>−1</sup> (amide I), 1540 cm<sup>−1</sup> (amide II)
Purity Assessment:
-
HPLC-ELSD: 99.1% (C18, 90% methanol isocratic)
-
Karl Fischer titration: ≤0.15% H<sub>2</sub>O
Challenges and Mitigation Strategies
6.1 Steric Hindrance in Amidation
The branched heptadecan-9-yloxy group impedes amine nucleophilicity. Solutions include:
-
Ultrasonic irradiation (40 kHz, 50°C) accelerates reaction kinetics by 3-fold
-
Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances interfacial contact
6.2 Thermal Degradation
Long hydrocarbon chains degrade above 230°C. Process adaptations:
-
Reduced-pressure distillation (0.05 mbar) lowers boiling points
-
Antioxidant additives (0.1% BHT) prevent radical-mediated decomposition
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Heptyl-8-[(7-Heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Veresterungs- und Aminierungsreaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle im Lipidstoffwechsel und als Bestandteil lipidbasierter Arzneimitteltransportsysteme.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Additiv in Schmierstoffen und Tensiden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Heptyl-8-[(7-Heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoat beinhaltet seine Wechselwirkung mit Lipidmembranen und Enzymen. Die langen Kohlenwasserstoffketten der Verbindung ermöglichen es ihr, sich in Lipiddoppelschichten zu integrieren, was möglicherweise die Membranfluidität und -permeabilität verändert. Darüber hinaus können seine funktionellen Gruppen mit bestimmten Enzymen interagieren, deren Aktivität modulieren und verschiedene biochemische Stoffwechselwege beeinflussen.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has been investigated for its role in lipid-based drug delivery systems. Its amphiphilic nature allows it to form lipid nanoparticles, which can encapsulate therapeutic agents, enhancing their bioavailability and stability.
Key Findings:
- Nanoparticle Formation : The compound can self-assemble into nanoparticles that improve the solubility of hydrophobic drugs.
- Controlled Release : Studies indicate that lipid nanoparticles can provide controlled release profiles for encapsulated drugs, making them suitable for sustained therapeutic effects .
Anticancer Research
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy following treatment .
Biochemical Applications
This compound is also being explored for its biochemical applications, particularly in enzyme inhibition and as a potential therapeutic agent.
Research Insights:
- Histone Deacetylase Inhibition : Similar lipid compounds have been reported to inhibit histone deacetylases, which are crucial targets for cancer therapy. The structural similarity suggests that this compound may exhibit similar inhibitory properties .
- Quorum Sensing Interference : Research indicates potential applications in targeting quorum sensing mechanisms in bacteria, which could lead to novel antibacterial therapies .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Formation of lipid nanoparticles | Enhanced solubility and controlled release profiles |
| Anticancer Research | Cytotoxic effects on cancer cell lines | Significant reduction in cell viability |
| Biochemical Applications | Enzyme inhibition and antibacterial properties | Potential histone deacetylase inhibition |
Wirkmechanismus
The mechanism of action of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with lipid membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Heptadecan-9-yl-8-[(7-Decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoat
- Heptadecan-9-yl-8-[(2-Hydroxyethyl)-(6-oxo-6-undecyloxy)hexyl]amino]octanoat
Einzigartigkeit
Heptyl-8-[(7-Heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoat ist einzigartig aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und Kohlenwasserstoffketten, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleihen. Seine Struktur ermöglicht vielseitige chemische Modifikationen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .
Biologische Aktivität
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound characterized by its long hydrocarbon chains and functional groups. Its molecular formula is and it has a molecular weight of 682.1 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemical Structure and Properties
This compound features a unique structural configuration that combines hydrophobic hydrocarbon chains with hydrophilic functional groups, enabling it to interact with lipid membranes and biological systems effectively.
| Property | Value |
|---|---|
| Molecular Formula | C42H83NO5 |
| Molecular Weight | 682.1 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C42H83NO5/c1-4... |
| SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)... |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step esterification reactions, often catalyzed by acids or bases under controlled conditions. The compound can undergo various chemical reactions including oxidation and reduction, which can modify its functional properties for specific applications.
Common Reagents:
- Oxidizing Agents: Potassium permanganate, hydrogen peroxide
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Catalysts: Sulfuric acid, sodium hydroxide
Biological Activity
The biological activity of this compound is primarily associated with its role in lipid metabolism and potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug delivery systems.
The mechanism through which this compound exerts its biological effects involves:
- Integration into Lipid Membranes: The long hydrocarbon chains allow it to incorporate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Interaction: The functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Lipid Metabolism Studies: Research demonstrated that this compound can enhance lipid uptake in cellular models, suggesting its role as a facilitator in lipid transport mechanisms.
- Antimicrobial Activity: In vitro studies indicated that the compound exhibited significant antimicrobial properties against various bacterial strains, which could be leveraged for therapeutic applications.
- Drug Delivery Systems: The compound has been investigated as a component in lipid nanoparticles for mRNA delivery, showcasing its potential in vaccine development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| Nonyl 10-[...] | Similar hydrophobic properties; used in drug delivery | mRNA delivery systems |
| Heptadecan-9- | Incorporates different alkyl lengths; focuses on metabolic pathways | Lipid metabolism studies |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate with high purity?
- Methodology : Synthesis involves coupling heptadecan-9-yloxy-7-oxoheptyl and 3-hydroxypropylamine moieties to the octanoate backbone via tert-butyloxycarbonyl (Boc) protection/deprotection strategies. Radiolabeling (e.g., ^14C at specific positions) aids in tracking metabolic pathways . Characterization requires LC-MS/MS for structural confirmation and NMR to verify ester/amide bond integrity . Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) .
Q. What in vitro assays are suitable for evaluating the mRNA encapsulation efficiency of this compound in lipid nanoparticles (LNPs)?
- Methodology : Use dynamic light scattering (DLS) to measure LNP size (target: 70–100 nm) and zeta potential (target: neutral to slightly negative). Encapsulation efficiency is quantified via Ribogreen® assay, comparing fluorescence before/after Triton X-100 disruption. Include controls with SM-102 (a structurally similar LNP lipid) for benchmarking .
Q. How do ester linkages in the lipid tail influence the compound’s biodegradability and mRNA delivery efficacy?
- Methodology : Compare primary vs. secondary esters by synthesizing analogs with modified linkages. Assess biodegradability via liver S9 fraction incubations, monitoring lipid clearance via LC-MS/MS. Evaluate mRNA expression in HepG2 cells using luciferase reporters. Primary esters typically increase pKa and reduce expression, while secondary esters enhance stability and transfection .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the relationship between lipid tail length and hepatotoxicity?
- Methodology : Conduct structure-toxicity studies using analogs with varying alkyl chain lengths (C14–C18). Measure hepatotoxicity via ALT/AST levels in Sprague Dawley rats after intravenous administration. Correlate findings with lipid accumulation data from QWBA and liver histopathology . For conflicting results, apply multivariate analysis to account for interspecies variability (e.g., rodents vs. non-human primates) .
Q. What experimental designs are optimal for quantifying the biodistribution of this compound and its metabolites in vivo?
- Methodology : Use ^14C-radiolabeled lipid 5 (structurally analogous) and administer intravenously to Long-Evans rats. Collect tissues (liver, spleen, kidneys) at 1, 24, 72 h post-dose. Quantify distribution via QWBA and metabolite profiling via LC-MS/MS. Normalize data to tissue weight and account for sex-specific differences in clearance rates .
Q. How does the 3-hydroxypropylamino group affect endosomal escape mechanisms compared to ethanolamine-based LNPs?
- Methodology : Perform fluorescence resonance energy transfer (FRET) assays using pH-sensitive probes (e.g., Cy5-labeled mRNA). Compare endosomal escape kinetics in HEK293T cells between the target compound and ethanolamine-based LNPs. Use confocal microscopy to track subcellular localization .
Q. What strategies mitigate oxidative degradation of the 7-oxoheptyl moiety during long-term storage of LNPs?
- Methodology : Formulate LNPs with antioxidants (e.g., α-tocopherol) and assess stability under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS for oxidized products (e.g., hydroperoxides). Lyophilization with trehalose (1:1 lipid:sugar ratio) preserves integrity .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret discrepancies between in vitro mRNA expression and in vivo protein production data?
- Approach : Perform dose-response studies in parallel cell/animal models. Use RNAscope® to quantify intracellular mRNA vs. ELISA for protein levels. Adjust for differences in lipid metabolism (e.g., esterase activity in serum) and tissue-specific delivery barriers .
Q. What statistical models are recommended for analyzing nonlinear pharmacokinetics of this compound?
- Approach : Apply non-compartmental analysis (NCA) for AUC and Cmax, followed by compartmental modeling (e.g., two-compartment with Michaelis-Menten elimination). Use Akaike information criterion (AIC) to validate model fit. Address nonlinearity from saturable hepatic uptake .
Tables for Key Parameters
| Parameter | Method | Target Value | Reference |
|---|---|---|---|
| LNP Size | DLS | 70–100 nm | |
| Encapsulation Efficiency | Ribogreen® Assay | >90% | |
| Liver Clearance (t½) | LC-MS/MS | 24–48 h | |
| pKa of Ionizable Group | TNS Assay | 6.5–7.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
